N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
3-Aminoisoxazole is a 3-substituted isoxazole derivative. It is a structural isomer of 5-aminoisoxazole .
- As a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
- As a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .
- As a starting material in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxy-iminoacetic acid, a side-chain of the fourth generation of cephem antibiotics .
Molecular Structure Analysis
The empirical formula of 3-Aminoisoxazole is C3H4N2O. Its molecular weight is 84.08 .Physical and Chemical Properties Analysis
3-Aminoisoxazole is a liquid at room temperature. Its refractive index is 1.511 (lit.), and it has a boiling point of 226-228 °C (lit.). The density of 3-Aminoisoxazole is 1.138 g/mL at 25 °C (lit.) .Scientific Research Applications
Anticancer Activities
A study by Ravinaik et al. (2021) on substituted benzamides highlighted moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, suggesting the potential utility of structurally related benzamides in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antiviral Potential
Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their significant antiviral activities against the H5N1 influenza virus, highlighting the antiviral application potential of benzamide derivatives (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Properties
Research on N-(thiazol-2-yl)benzamide derivatives by Yadav and Ballabh (2020) investigated their gelation behavior and non-covalent interactions, which indirectly points towards the structural versatility of benzamide derivatives for applications in materials science and possibly antimicrobial uses (Yadav & Ballabh, 2020).
Safety and Hazards
Mechanism of Action
Oxazoles
are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities . The presence of the oxazole ring in a molecule can enhance its ability to bind to various enzymes and receptors, which can result in diverse biological effects .
Benzamides
, on the other hand, are compounds that contain a benzene ring attached to an amide group. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-4-7-13(9-14)17(24)22-11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIVYZEHVJKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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